![molecular formula C12H14N2O2 B5885547 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione CAS No. 61862-23-5](/img/structure/B5885547.png)
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
Overview
Description
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of pyrrolidine-2,5-dione derivatives. The compound has demonstrated efficacy in various animal models of epilepsy, particularly in the maximal electroshock (MES) test and the 6 Hz seizure model.
- Mechanism of Action : The anticonvulsant activity is attributed to the compound's ability to modulate neurotransmitter systems and inhibit neuronal excitability. The presence of the dimethylamino group enhances its interaction with biological targets, leading to improved efficacy against seizures .
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Case Studies :
- A study reported that specific derivatives showed robust anticonvulsant activity with effective doses (ED50) ranging from 31.3 mg/kg to 67.4 mg/kg across different seizure models .
- Another investigation into a series of hybrid compounds revealed that those incorporating the pyrrolidine-2,5-dione core exhibited broader spectrum activity compared to existing antiepileptic drugs (AEDs) like ethosuximide and levetiracetam .
Cancer Therapeutics
The compound also shows promise in oncology, specifically as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tryptophan metabolism that can affect immune responses and tumor growth.
- Therapeutic Implications : By inhibiting IDO1, these compounds may enhance T-cell proliferation and reduce tumor-induced immune suppression. This mechanism is particularly relevant in the context of cancer immunotherapy .
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Case Studies :
- In experimental models, administration of pyrrolidine derivatives led to significant reductions in tumor growth in mouse models of breast cancer and colorectal cancer. For instance, treatment with a specific derivative at a dose of 100 mg/kg resulted in marked inhibition of tumor growth compared to vehicle controls .
- Graphical data from studies indicated a direct correlation between compound dosage and tumor size reduction, showcasing their potential as adjunctive therapies alongside traditional cancer treatments .
Other Pharmacological Activities
Beyond anticonvulsant and anticancer effects, pyrrolidine-2,5-dione derivatives have been investigated for their anti-inflammatory and analgesic properties.
- Anti-inflammatory Effects : Some studies have reported that these compounds exhibit significant anti-inflammatory activity in models such as carrageenan-induced inflammation, suggesting their utility in treating inflammatory conditions .
- Analgesic Properties : In addition to their anticonvulsant effects, certain derivatives have shown efficacy against pain responses in various pain models, including neuropathic pain induced by oxaliplatin .
Summary Table of Applications
Application | Mechanism/Action | Efficacy Evidence |
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Anticonvulsant | Modulation of neurotransmitter systems | ED50 values: 31.3 - 67.4 mg/kg |
Cancer Therapeutics | IDO1 inhibition | Significant tumor growth reduction |
Anti-inflammatory | Inhibition of inflammatory mediators | Effective in carrageenan-induced models |
Analgesic | Pain response modulation | Efficacy against neuropathic pain |
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione can be compared with
Biological Activity
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${14}$N${2}$O${2}$, with a molecular weight of approximately 218.25 g/mol. The compound features a pyrrolidine ring with a dimethylamino group attached to a phenyl moiety, which enhances its reactivity and biological interaction capabilities .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown varying antimicrobial effects compared to its derivatives. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity .
- Antiproliferative Effects : In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and pancreatic cancer cells. The mechanism involves the suppression of colony formation and migration .
- Anti-inflammatory Activity : Research indicates that the compound can inhibit nitric oxide production and pro-inflammatory cytokines in stimulated cells. This is achieved through the modulation of key signaling pathways such as NF-κB .
Synthesis Methods
The synthesis of this compound can be accomplished through several methods, often involving reactions between substituted pyrrole derivatives and appropriate reagents under controlled conditions. The following general synthetic pathway is commonly used:
- Reagent Preparation : Combine 4-(dimethylamino)aniline with maleic anhydride or similar compounds.
- Reaction Conditions : Conduct the reaction in an organic solvent at elevated temperatures to facilitate cyclization.
- Purification : Isolate the product through recrystallization or chromatography.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results highlighted its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
Antiproliferative Effects
In a comparative study on breast cancer cell lines, this compound was found to be more effective than traditional chemotherapeutics like doxorubicin in inhibiting cell proliferation .
Anti-inflammatory Mechanism
Research demonstrated that this compound significantly inhibited nitric oxide production in BV2 microglial cells stimulated by lipopolysaccharide (LPS), showcasing its potential for treating neuroinflammatory conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSLBADQDNRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359564 | |
Record name | F1533-0211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61862-23-5 | |
Record name | F1533-0211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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